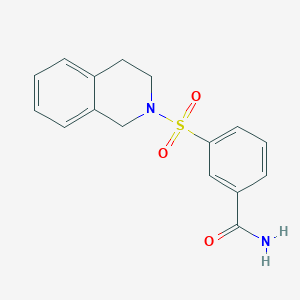![molecular formula C18H33N3O2 B6101144 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B6101144.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-isoxazolidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-isoxazolidinyl)propanamide, also known as CX-614, is a potent and selective positive allosteric modulator of AMPA receptors. It was first synthesized in 1996 by a team of scientists at Cortex Pharmaceuticals, Inc. Since then, CX-614 has been widely used in scientific research to study the mechanisms of synaptic plasticity, learning, and memory.
Mechanism of Action
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-isoxazolidinyl)propanamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a key role in synaptic plasticity. It binds to a site on the receptor that is distinct from the glutamate-binding site and enhances the receptor's response to glutamate. This leads to an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs) and enhances synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in the amplitude and duration of EPSCs, enhanced synaptic transmission, and an improvement in cognitive function. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for synaptic plasticity and neuroprotection.
Advantages and Limitations for Lab Experiments
The advantages of using N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-isoxazolidinyl)propanamide in lab experiments include its potency and selectivity as a positive allosteric modulator of AMPA receptors, its ability to enhance synaptic plasticity and cognitive function, and its widespread availability. However, the limitations of using this compound include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several future directions for research involving N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-isoxazolidinyl)propanamide. One area of interest is the development of more selective and potent positive allosteric modulators of AMPA receptors. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research into the potential side effects and toxicity of this compound, particularly in humans.
Synthesis Methods
The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-isoxazolidinyl)propanamide involves several steps, starting with the reaction of cyclohexylmethylamine with 3-bromopropionyl chloride to form N-(cyclohexylmethyl)-3-bromopropionamide. This compound is then reacted with piperidine to form N-[1-(cyclohexylmethyl)-3-piperidinyl]propionamide. Finally, the isoxazolidine ring is introduced by reacting the propionamide with hydroxylamine-O-sulfonic acid to yield this compound.
Scientific Research Applications
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-isoxazolidinyl)propanamide has been extensively used in scientific research to study the mechanisms of synaptic plasticity, learning, and memory. It has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, two processes that are thought to underlie learning and memory. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,2-oxazolidin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2/c22-18(9-12-21-11-5-13-23-21)19-17-8-4-10-20(15-17)14-16-6-2-1-3-7-16/h16-17H,1-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLSCBLMOXZIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)CCN3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6101066.png)
![methyl 2-({[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B6101071.png)

![N-benzyl-N-methyl-3-({[1-(4-pyridinyl)propyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6101087.png)
![4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6101099.png)
![N-{4-bromo-2-[5-hydroxy-3-(propylthio)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6101107.png)
![1-(3-chlorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6101120.png)
![1-methyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-methoxyphenyl)hydrazone]](/img/structure/B6101122.png)
![1-(diethylamino)-3-[2-methoxy-5-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6101129.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B6101130.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6101133.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6101136.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6101157.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6101171.png)